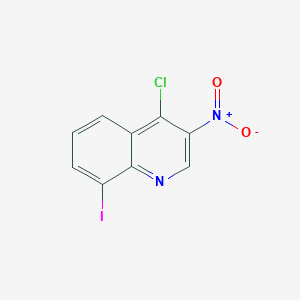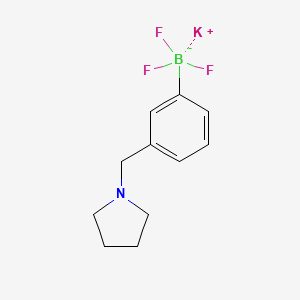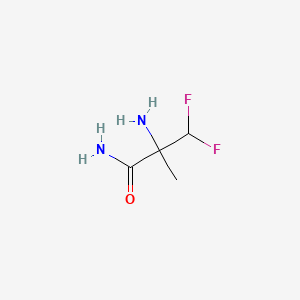![molecular formula C6H12ClNO B13486098 N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride](/img/structure/B13486098.png)
N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its distinct structure makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride typically involves a series of chemical reactions. One common method is the iodocyclization reaction, which is used to create the bicyclic structure . This reaction involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction conditions often include the use of a mercury lamp, which requires special equipment and glassware .
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This can be challenging due to the need for specialized equipment and the complexity of the reactions involved. advancements in photochemistry and other synthetic techniques have made it possible to produce this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome, but they often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of various substituted compounds .
Applications De Recherche Scientifique
N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study the effects of bicyclic structures on biological systems. Additionally, its unique structure makes it valuable for industrial applications, such as the production of specialized materials and chemicals .
Mécanisme D'action
The mechanism of action of N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can result in various biological effects, depending on the specific targets involved . The exact molecular pathways and targets can vary, but they often involve interactions with proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride can be compared with other similar compounds, such as 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride and 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid . These compounds share similar bicyclic structures but differ in their functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Conclusion
N-methyl-2-oxabicyclo[211]hexan-4-aminehydrochloride is a fascinating compound with a wide range of applications in scientific research and industry Its unique structure and properties make it a valuable subject for further study and development
Propriétés
Formule moléculaire |
C6H12ClNO |
|---|---|
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-7-6-2-5(3-6)8-4-6;/h5,7H,2-4H2,1H3;1H |
Clé InChI |
WTHGVFRBLKXWDV-UHFFFAOYSA-N |
SMILES canonique |
CNC12CC(C1)OC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)

![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)

![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)


![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
![3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)





